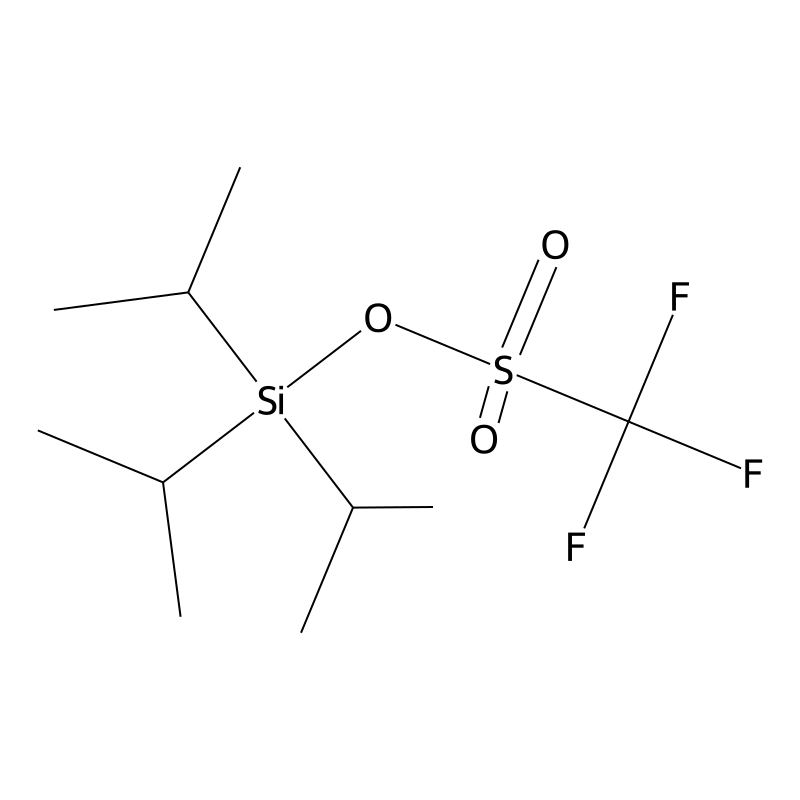

Triisopropylsilyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Strong Lewis acidity: The trifluoromethanesulfonate (Tf) group attached to the silicon atom acts as a strong electron acceptor, making TIPSOTf a powerful Lewis acid catalyst. This property allows it to activate various functional groups and promote reactions like Friedel-Crafts acylation and alkylation [].

- Good leaving group ability: The Tf group is also a good leaving group, readily departing from the molecule under appropriate conditions. This characteristic makes TIPSOTf valuable for introducing triisopropylsilyl (TIPS) protecting groups onto alcohols and phenols, which can be easily removed later under controlled conditions [].

- Stability and ease of handling: Unlike many strong Lewis acids, TIPSOTf is relatively stable under various reaction conditions, including moisture sensitivity. This makes it a user-friendly and reliable reagent for laboratory manipulations.

Applications in Organic Synthesis

TIPSOTf finds numerous applications in organic synthesis, including:

- Protection and deprotection of alcohols and phenols: As mentioned earlier, TIPSOTf is widely used to introduce TIPS protecting groups onto hydroxyl functionalities. These groups are stable under various reaction conditions but can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF) [].

- Friedel-Crafts reactions: TIPSOTf acts as a powerful Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions. It facilitates the electrophilic aromatic substitution process by activating the acyl or alkylating agent, leading to the formation of new carbon-carbon bonds on aromatic rings [].

- Cyclization reactions: TIPSOTf can promote intramolecular cyclization reactions, particularly those involving enols and imines. Its Lewis acidity helps activate the double bond, facilitating the formation of new rings and complex organic molecules.

- Catalysis in various reactions: TIPSOTf serves as a catalyst for various other organic transformations, including esterifications, glycosylations, and rearrangements. Its diverse applications highlight its versatility and effectiveness in modern synthetic chemistry.

Triisopropylsilyl trifluoromethanesulfonate is an organosilicon compound characterized by the formula . This compound is a colorless, moisture-sensitive liquid that serves as a versatile reagent in organic synthesis. It is primarily utilized for introducing triisopropylsilyl groups into various organic molecules, acting as a protecting group for alcohols and facilitating the formation of silyl ethers and other derivatives .

- Silylation of Alcohols: In the presence of a base such as triethylamine, triisopropylsilyl trifluoromethanesulfonate reacts with alcohols to form triisopropylsilyl ethers. The general reaction can be represented as:where R represents an organic group .

- Formation of Silyloxy Acetylenes: This compound can also be used to prepare silyloxy acetylenes from lithium acetylides, which are further utilized in protic acid-promoted cyclizations of arenes .

- Reactivity with Nucleophiles: Triisopropylsilyl trifluoromethanesulfonate can act as a leaving group in various nucleophilic substitution reactions, enhancing the electrophilicity of substrates .

While specific biological activities of triisopropylsilyl trifluoromethanesulfonate are not extensively documented, its derivatives and related compounds have been studied for their potential in medicinal chemistry. The trifluoromethanesulfonate group is known to enhance the reactivity of compounds, which may influence biological interactions indirectly through its role in facilitating synthetic pathways .

Triisopropylsilyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilane with trifluoromethanesulfonic acid. The procedure typically involves:

- Cooling triisopropylsilane to 0°C under an inert atmosphere (argon).

- Slowly adding trifluoromethanesulfonic acid while stirring.

- Allowing the reaction to reach room temperature and then isolating the product through standard purification techniques .

The primary applications of triisopropylsilyl trifluoromethanesulfonate include:

- Protecting Group: It is widely used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.

- Synthesis of Silyl Ethers: It facilitates the formation of silyl ethers, which are crucial intermediates in various synthetic pathways.

- Reagent in Organic Reactions: Its high reactivity makes it suitable for diverse organic transformations, including acylation and glycosylation reactions .

Interaction studies involving triisopropylsilyl trifluoromethanesulfonate focus on its role as a leaving group and its reactivity with various nucleophiles. The compound's ability to enhance electrophilicity in substrates has been highlighted in studies examining nucleophilic attack mechanisms and reaction kinetics. For instance, it has been shown to facilitate reactions involving carbenium ions and other reactive intermediates .

Several compounds share structural or functional similarities with triisopropylsilyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate | Less sterically hindered than triisopropyl | More electrophilic but less sterically bulky |

| Trimethylsilyl chloride | Halogenated silyl compound | Less reactive than trifluoromethanesulfonates |

| Trifluoroacetic anhydride | Acidic reagent | Primarily used for acylation rather than silylation |

| Triethylsilane | Silane compound | Used primarily for reducing reactions |

Triisopropylsilyl trifluoromethanesulfonate stands out due to its steric bulk provided by the triisopropyl groups, which enhances selectivity and minimizes side reactions during synthesis compared to less hindered analogues like trimethylsilyl trifluoromethanesulfonate .

Discovery Context and Early Synthetic Applications

The development of triisopropylsilyl trifluoromethanesulfonate emerged from broader advances in silicon-based protecting group chemistry in the mid-20th century. While the exact date of its first synthesis isn't explicitly documented in the available literature, TIPSOTf became recognized as a valuable reagent for introducing the sterically demanding triisopropylsilyl (TIPS) group in organic synthesis.

Early applications primarily centered on alcohol protection, with TIPSOTf reacting with alcohols in the presence of bases such as triethylamine or pyridine to form triisopropylsilyl ethers. The TIPS group gained popularity due to its exceptional stability under various reaction conditions compared to smaller silyl protecting groups, while still being removable using fluoride sources like tetrabutylammonium fluoride (TBAF).

By the 1990s, TIPSOTf had been incorporated into reference works as an established reagent, as evidenced by its inclusion in "Protective Groups in Organic Synthesis" (1991) and subsequent literature. This solidified its position as a standard tool in the organic chemist's arsenal.

Milestones in Synthetic Methodology Development

The evolution of TIPSOTf's applications has been marked by several key methodological advancements:

Protection Chemistry Enhancement: Beyond simple alcohol protection, TIPSOTf has been employed for protection of primary amines and other functional groups, demonstrating its broad utility in multifunctional molecule synthesis.

Natural Product Synthesis Integration: TIPSOTf has proven invaluable in complex natural product synthesis, including its role in Takahashi's total synthesis of Taxol®, highlighting its utility in high-value pharmaceutical development.

Arylation Reactions: A notable methodological advance came with the development of TIPSOTf-triggered arylation of enelactams, allowing inter- and intramolecular arylation with yields up to 99%. This method proved particularly valuable for synthesizing polycyclic systems from conformationally rigid δ-enelactams where conventional triflic acid methods failed.

Silyloxy Acetylene Synthesis: TIPSOTf has been utilized in the synthesis of silyloxy acetylenes, expanding its application beyond simple protection chemistry.

Sulfonylations Promotion: Recent research has demonstrated TIPSOTf's ability to significantly accelerate sulfonylation reactions, achieving >90% conversion in just one minute, outperforming other silyl triflates in certain contexts.

Evolution of Mechanistic Understanding

Mechanistic investigations have provided crucial insights into TIPSOTf's reactivity and effectiveness. Particularly notable is the detailed study of TIPSOTf-triggered arylation of enelactams, where multinuclear (1H, 13C, 19F, and 29Si) NMR spectroscopy along with DOSY NMR experiments identified key intermediates and elucidated the reaction pathway.

The proposed mechanism explained significant differences in cyclization effectiveness for conformationally rigid structures, demonstrating why TIPSOTf succeeds where conventional methods fail. This mechanistic understanding has subsequently guided the development of benzoquinolizidine derivatives with potential anticancer properties, showing inhibition of malignant melanoma A375 cell proliferation (IC50 values as low as 5.3 ± 0.4 μM).

The triflate group's exceptional leaving group ability compared to alternatives like tosylate has been recognized as crucial to TIPSOTf's reactivity. This understanding has led researchers to develop alternative silyl tosylate precursors for accessing strained cyclic intermediates in cases where silyl triflate instability poses challenges.

Lewis Acid Character in Organic Transformations

TIPS triflate exhibits pronounced Lewis acidity due to the electron-withdrawing trifluoromethanesulfonyl (triflyl) group, which enhances the electrophilicity of the silicon center. This property enables it to coordinate with electron-rich substrates, polarizing bonds and stabilizing transition states in acid-catalyzed reactions [1] [6]. For example, in conjugate addition reactions, the silicon center activates α,β-unsaturated carbonyl compounds by coordinating to the carbonyl oxygen, lowering the activation energy for nucleophilic attack [1].

The steric bulk of the triisopropylsilyl group further modulates reactivity. While the three isopropyl substituents hinder undesired side reactions (e.g., over-silylation), they also limit access to highly congested substrates. This balance is critical in ketone protection, where TIPS triflate selectively reacts with less hindered carbonyl groups over sterically encumbered analogs [6] [7].

Silylation Reaction Pathways

Silylation with TIPS triflate typically proceeds via a two-step mechanism:

- Substrate Activation: The triflate group dissociates, generating a highly electrophilic triisopropylsilyl cation ($$ \text{SiiPr}_3^+ $$) [1] [6].

- Nucleophilic Attack: An alcohol, ketone, or other nucleophile attacks the silicon center, forming a triisopropylsilyl ether or related derivative.

For alcohols, the reaction is expressed as:

$$

\text{R–OH} + \text{SiiPr}3\text{OTf} \rightarrow \text{R–O–SiiPr}3 + \text{HOTf}

$$

The triflic acid ($$ \text{HOTf} $$) byproduct is a strong Brønsted acid, often necessitating the use of a base (e.g., 2,6-lutidine) to neutralize it and drive the reaction to completion [7].

TIPS triflate also silylates terminal alkynes, forming air-stable silylacetylenes. The reaction’s efficiency stems from the triflate’s superior leaving-group ability compared to chlorides, enabling rapid silylation under mild conditions [8].

Computational Studies of Transition States

Density functional theory (DFT) calculations reveal that the rate-determining step in silylation involves the formation of the $$ \text{SiiPr}_3^+ $$ intermediate. The triflate group’s electron-withdrawing nature reduces the energy barrier for silicon-oxygen bond cleavage, accelerating cation generation [1] [6].

Steric effects dominate the transition state in reactions with bulky substrates. For example, in the silylation of tertiary alcohols, the isopropyl groups create a crowded environment, slowing nucleophilic attack. Computational models predict a 15–20% increase in activation energy for tertiary versus primary alcohols, consistent with experimental observations [6] [7].

Kinetic and Thermodynamic Considerations

The kinetic stability of TIPS-protected derivatives arises from the steric shielding provided by the isopropyl groups, which impedes nucleophilic or acidic attack. Comparative studies show TIPS ethers resist hydrolysis 10–50 times longer than trimethylsilyl (TMS) ethers under identical conditions [4] [6].

Thermodynamically, the Si–O bond strength in TIPS ethers ($$ \approx 452 \, \text{kJ/mol} $$) exceeds that of TMS ethers ($$ \approx 423 \, \text{kJ/mol} $$), reflecting enhanced stability [7]. However, the equilibrium favors silylation only in anhydrous, aprotic solvents, as water or alcohols reverse the reaction via protonolysis or transesterification.

| Parameter | TIPS Triflate | TMS Chloride |

|---|---|---|

| Silylation Rate (ROH) | $$ 10^2 \, \text{M}^{-1}\text{s}^{-1} $$ | $$ 10^{-1} \, \text{M}^{-1}\text{s}^{-1} $$ |

| Hydrolysis Half-Life (pH 7) | 48 h | 0.5 h |

| Si–O Bond Strength | 452 kJ/mol | 423 kJ/mol |

Table 1. Comparative reactivity and stability of silylating agents [4] [6] [7].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive